TAK-243 - 1450833-55-2

TAK-243

Catalog Number: EVT-287507
CAS Number: 1450833-55-2
Molecular Formula: C19H20F3N5O5S2
Molecular Weight: 519.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

TAK-243 is a first-in-class inhibitor of the ubiquitin-activating enzyme (UAE), also known as ubiquitin-like modifier activating enzyme 1 (UBA1), a critical component of the ubiquitin-proteasome system (UPS) [, ]. The UPS plays a crucial role in maintaining cellular proteostasis by regulating the degradation of proteins involved in various cellular processes such as cell cycle progression, DNA repair, and apoptosis [, ]. TAK-243 selectively targets UBA1, the initiating enzyme in the ubiquitination cascade, thus disrupting the entire ubiquitin signaling pathway []. This disruption leads to the accumulation of misfolded proteins, activation of the unfolded protein response (UPR), and ultimately, cell death []. While primarily investigated for its anticancer properties, TAK-243 serves as a valuable tool in basic research to study the intricacies of the UPS and its role in various cellular processes.

Future Directions

[1] TAK-243 Is a Selective UBA1 Inhibitor That Displays Preclinical Activity in Acute Myeloid Leukemia (AML) [] The Anti-Tumor Effect of the Ubiquitin-Activating Enzyme (UAE) Inhibitor TAK-243 on Pre-Clinical Models of Multiple Myeloma [] Abstract 2699: Targeting an ubiquitin-activating enzyme in small-cell lung cancer (SCLC) [] Abstract 3719: TAK-243, a small molecule inhibitor of the ubiquitin activating enzyme (UAE), disrupts DNA damage repair and sensitizes tumor cells and xenografts to ionizing radiation [] Targeting the Ubiquitin–Proteasome System Using the UBA1 Inhibitor TAK-243 is a Potential Therapeutic Strategy for Small-Cell Lung Cancer [] TAK-243, a Small Molecule Inhibitor of Ubiquitin-Activating Enzyme (UAE), Induces ER Stress and Apoptosis in CLL Cells [] The ubiquitin-activating enzyme, UBA1, as a novel therapeutic target for AML [] A genome-wide CRISPR/Cas9 screen in acute myeloid leukemia cells identifies regulators of TAK-243 sensitivity [] Activity of the Ubiquitin-activating Enzyme Inhibitor TAK-243 in Adrenocortical Carcinoma Cell Lines, Patient-derived Organoids, and Murine Xenografts [] ABCB1 limits the cytotoxic activity of TAK-243, an inhibitor of the ubiquitin-activating enzyme UBA1. [] Overexpression of ABCG2 Confers Resistance to MLN7243, a Ubiquitin-Activating Enzyme (UAE) Inhibitor [] A Genome-Wide CRISPR/Cas9 Knockout Screen Identifies BEND3 As a Determinant of Sensitivity to UBA1 Inhibition in Acute Myeloid Leukemia [] Abstract 1055: Screens of targeted agents combined with the ubiquitin activating enzyme inhibitor TAK-243 or the pan-Akt inhibitor ipatasertib identified combinations that are effective in patient-derived complex spheroids [] UBA1 inhibition contributes radiosensitization of glioblastoma cells via blocking DNA damage repair [] Genomic screening reveals UBA1 as a potent and druggable target in c-MYC-high TNBC models [] SLFN11 Inactivation Induces Proteotoxic Stress and Sensitizes Cancer Cells to Ubiquitin Activating Enzyme Inhibitor TAK-243 [] Genomic screening reveals ubiquitin-like modifier activating enzyme 1 as a potent and druggable target in c-MYC-high triple negative breast cancer models [] Abstract B2: Polyubiquitin heterogeneity in colorectal cancer and its liver metastatic cancers: implications for TAK-243 (MLN7243) pharmacodynamic marker sampling and interpretation [] Ubiquitin-activating enzyme inhibition induces an unfolded protein response and overcomes drug resistance in myeloma. [] Combinatorial Anticancer Drug Screen Identifies Off-Target Effects of Epigenetic Chemical Probes. [] Abstract P1-19-28: Genomic screening reveals UBA1 as a potent and druggable target in diverse models of triple negative breast cancer [] Preclinical comparison of proteasome and ubiquitin E1 enzyme inhibitors in cutaneous squamous cell carcinoma: the identification of mechanisms of differential sensitivity [] Protein ubiquitylation is essential for the schizont to merozoite transition in Plasmodium falciparum blood-stage development [] Ubiquitin activation is essential for schizont maturation in Plasmodium falciparum blood-stage development [] Proteasomal pathway inhibition as a potential therapy for NF2-associated meningioma and schwannoma. [] SLFN11’s surveillance role in protein homeostasis [] Targeting ubiquitin-activating enzyme induces ER stress-mediated apoptosis in B-cell lymphoma cells.[28] NRF3-POMP-20S Proteasome Assembly Axis Promotes Cancer Development via Ubiquitin-Independent Proteolysis of p53 and Retinoblastoma Protein [] Ubiquitin-mediated receptor degradation contributes to development of tolerance to MrgC agonist-induced pain inhibition in neuropathic rats. [] Plasmodium Circumsporozoite Protein Enhances the Efficacy of Gefitinib in Lung Adenocarcinoma Cells by Inhibiting Autophagy via Proteasomal Degradation of LC3B [] UAE Inhibitor TAK-243 [] Varied Role of Ubiquitylation in Generating MHC Class I Peptide Ligands [] Knowing then defeating: The Ubiquitin activating enzyme, a promising target for cancer therapy [] Dynamic regulation of dynein localization revealed by small molecule inhibitors of ubiquitination enzymes [] Pharmacologic inhibition of the ubiquitin-activating enzyme induces ER stress and apoptosis in chronic lymphocytic leukemia and ibrutinib-resistant mantle cell lymphoma cells [] Cross-species identification of PIP5K1-, splicing- and ubiquitin-related pathways as potential targets for RB1-deficient cells. [] Direct Conjugation of NEDD8 to the N-Terminus of a Model Protein Can Induce Degradation [] Kiss of Death: Ring Finger 216 Regulates Toll-like Receptor 8 Stability through Ubiquitination [] Ubiquitin-proteasome System Is a Promising Target for Killing Cisplatin-resistant Bladder Cancer Cells [] Inhibition of Topors Ubiquitin Ligase Augments the Efficacy of DNA Hypomethylating Agents through DNMT1 Stabilization[41] Abstract 4555: Aryl-hydrocarbon receptor inhibitors in combination with anticancer agents, especially proteasome pathway inhibitors, in a complex spheroid screen using patient-derived cell lines can result in greater-than additive cytotoxicity

Bortezomib (VELCADE®)

    Compound Description: Bortezomib is a proteasome inhibitor that has received regulatory approval for use in various multiple myeloma settings. It acts by binding to and inhibiting the proteasome, a cellular complex responsible for degrading proteins tagged with ubiquitin []. This inhibition leads to an accumulation of proteins within the cell, ultimately triggering apoptosis, or programmed cell death.

    Relevance: Bortezomib targets the proteasome, which is the downstream effector of the ubiquitin pathway that TAK-243 inhibits []. While both compounds ultimately disrupt the ubiquitin-proteasome system (UPS), they do so at different points in the pathway. TAK-243 inhibits the initial step of ubiquitin activation, while bortezomib inhibits the final step of protein degradation by the proteasome. This difference in mechanism of action suggests that TAK-243 may overcome resistance mechanisms to proteasome inhibitors like bortezomib, making it a promising therapeutic option for patients who have developed resistance to these drugs. Additionally, the combined use of TAK-243 and bortezomib may have synergistic effects in killing cancer cells due to their complementary mechanisms of action.

Pevonedistat (MLN4924)

    Compound Description: Pevonedistat is an investigational small-molecule inhibitor of NEDD8-activating enzyme (NAE). Similar to TAK-243, it belongs to the class of mechanism-based E1 inhibitors []. Pevonedistat inhibits the activation of NEDD8, another ubiquitin-like protein, by preventing its conjugation to target proteins []. This inhibition disrupts several cellular processes, including cell cycle progression and DNA repair, leading to cell death.

MLN4924

    Compound Description: MLN4924, also known as pevonedistat, is an investigational small-molecule inhibitor of the NEDD8 Activating Enzyme (NAE) []. Like TAK-243, it forms a covalent adduct with its target, mimicking a key intermediate in the enzymatic reaction and ultimately inhibiting protein neddylation.

    Relevance: MLN4924 and TAK-243 are both adenosyl sulfamate inhibitors that target E1 enzymes involved in ubiquitin-like protein conjugation, although they display distinct specificities []. MLN4924 selectively inhibits NAE, responsible for NEDD8 activation, while TAK-243 targets UBA1, the main ubiquitin-activating enzyme. This difference in target specificity arises from variations in their chemical structures and interactions with the active sites of these enzymes. Studying these compounds side-by-side allows researchers to understand the specific roles of different ubiquitin-like protein pathways in cancer cell survival and to potentially develop more targeted and effective therapies.

ABPA3

    Compound Description: ABPA3 is an adenosyl sulfamate inhibitor that exhibits inhibitory activity against E1 enzymes []. It forms a covalent adduct with its target, similar to MLN7243 and MLN4924, but displays a distinct specificity profile.

    Relevance: ABPA3, alongside MLN7243 (TAK-243) and MLN4924, belongs to the adenosyl sulfamate class of E1 enzyme inhibitors and shares structural similarities with them []. Crystal structures of these inhibitors bound to their respective E1 enzymes have provided valuable insights into their mechanisms of action and specificity determinants. Understanding these differences in specificity is crucial for developing more selective and potent inhibitors targeting specific E1 enzymes, ultimately leading to more effective cancer therapies with fewer off-target effects.

    Compound Description: Ixazomib is a proteasome inhibitor that disrupts the UPS by directly targeting the proteasome's chymotrypsin-like activity [, ]. This inhibition leads to the accumulation of misfolded proteins and ultimately induces apoptosis in cancer cells.

    Relevance: Ixazomib and TAK-243 both target the ubiquitin proteasome system, although they act at different stages and through distinct mechanisms. TAK-243 inhibits the first step by blocking the ubiquitin-activating enzyme (UAE), whereas ixazomib directly inhibits the proteasome, which is responsible for degrading ubiquitin-tagged proteins [, , ]. This difference in their mechanisms of action suggests that these drugs could potentially be used sequentially or in combination to target different aspects of the UPS and enhance the efficacy of cancer treatment, particularly in cases where resistance to proteasome inhibitors arises.

Carfilzomib

    Compound Description: Carfilzomib is a proteasome inhibitor with a distinct mechanism of action compared to TAK-243. It irreversibly inhibits the chymotrypsin-like activity of the proteasome, leading to the accumulation of polyubiquitinated proteins and cell death [].

    Relevance: Both carfilzomib and TAK-243 target the ubiquitin-proteasome system, although through distinct mechanisms. Carfilzomib acts directly on the proteasome, while TAK-243 inhibits the upstream ubiquitin-activating enzyme (UBA1) []. The different mechanisms of action suggest that combining these drugs could have a synergistic effect on cancer cells, potentially overcoming resistance mechanisms. Further research is needed to explore the therapeutic potential of combining carfilzomib and TAK-243 in treating various cancers.

Source and Classification

TAK-243 was developed by Takeda Pharmaceutical Company and is classified as a selective inhibitor of UBA1. UBA1 plays a critical role in the ubiquitin-proteasome system, which is essential for protein degradation and cellular homeostasis. By inhibiting this enzyme, TAK-243 disrupts protein turnover, leading to the accumulation of misfolded proteins and subsequent cellular stress.

Synthesis Analysis

Methods and Technical Details

The synthesis of TAK-243 involves several key steps, focusing on the construction of its core structure which includes a thiazole ring and a phenyl group substituted with a trifluoromethyl group. The synthetic route typically begins with commercially available starting materials, which undergo various chemical transformations including coupling reactions, cyclization, and functional group modifications.

  1. Starting Materials: The synthesis starts with commercially available aromatic compounds.
  2. Coupling Reaction: A coupling reaction forms the thiazole ring structure.
  3. Functionalization: Subsequent steps involve adding functional groups like trifluoromethyl to enhance biological activity.
  4. Purification: The final product is purified using techniques such as column chromatography to ensure high purity before biological testing.
Molecular Structure Analysis

Structure and Data

TAK-243 has a molecular formula of C₁₄H₁₃F₃N₂O₂S and a molecular weight of approximately 344.33 g/mol. The structural representation includes:

  • Thiazole Ring: Contributes to the compound's interaction with UBA1.
  • Trifluoromethyl Group: Enhances lipophilicity and biological activity.

The three-dimensional conformation allows for optimal binding to the active site of UBA1, facilitating its inhibitory action.

Chemical Reactions Analysis

Reactions and Technical Details

TAK-243's primary reaction mechanism involves the inhibition of UBA1, which is crucial for ubiquitin activation. The compound acts as an ATP mimic, binding to the adenylation site of UBA1 and preventing the transfer of ubiquitin to target proteins. Key aspects include:

  • Inhibition Assays: In vitro assays demonstrate that TAK-243 exhibits an IC50 value around 0.8 μM against human UBA1.
  • Selectivity: The compound shows significantly lower activity against Trypanosome UBA1 enzymes, indicating selectivity for human targets.
Mechanism of Action

Process and Data

The mechanism by which TAK-243 exerts its effects involves several pathways:

  1. Inhibition of Ubiquitin Activation: By binding to UBA1, TAK-243 prevents ubiquitin from being activated, leading to increased levels of misfolded proteins within the cell.
  2. Induction of Endoplasmic Reticulum Stress: Accumulation of these proteins triggers endoplasmic reticulum stress responses, activating pathways such as PERK-eIF2α signaling.
  3. Cellular Outcomes: This cascade results in apoptosis or growth inhibition in cancer cells, particularly those resistant to conventional therapies.
Physical and Chemical Properties Analysis

Physical and Chemical Properties

TAK-243 demonstrates several notable physical and chemical properties:

  • Solubility: Soluble in dimethyl sulfoxide (DMSO) and other organic solvents.
  • Stability: Stable under physiological conditions but sensitive to extreme pH levels.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within expected ranges for similar compounds.

These properties are crucial for its formulation in pharmaceutical applications.

Applications

Scientific Uses

TAK-243 is primarily investigated for its potential applications in oncology:

  • Cancer Treatment: It shows promise in treating various cancers by overcoming resistance mechanisms associated with traditional therapies.
  • Research Tool: TAK-243 serves as a valuable tool for studying the ubiquitin-proteasome system's role in cellular stress responses and cancer biology.

Preclinical studies continue to explore its efficacy across different cancer models, providing insights into its therapeutic potential.

Properties

CAS Number

1450833-55-2

Product Name

TAK-243

IUPAC Name

[(1R,2R,3S,4R)-2,3-dihydroxy-4-[[2-[3-(trifluoromethylsulfanyl)phenyl]pyrazolo[1,5-a]pyrimidin-7-yl]amino]cyclopentyl]methyl sulfamate

Molecular Formula

C19H20F3N5O5S2

Molecular Weight

519.5 g/mol

InChI

InChI=1S/C19H20F3N5O5S2/c20-19(21,22)33-12-3-1-2-10(6-12)13-8-16-24-5-4-15(27(16)26-13)25-14-7-11(17(28)18(14)29)9-32-34(23,30)31/h1-6,8,11,14,17-18,25,28-29H,7,9H2,(H2,23,30,31)/t11-,14-,17-,18+/m1/s1

InChI Key

KJDAGXLMHXUAGV-DGWLBADLSA-N

SMILES

C1C(C(C(C1NC2=CC=NC3=CC(=NN23)C4=CC(=CC=C4)SC(F)(F)F)O)O)COS(=O)(=O)N

Solubility

Soluble in DMSO, not in water

Synonyms

TAK-243, TAK 243, TAK243, MLN7243, MLN-7243, MLN 7243, AOB87172, AOB-87172, AOB 87172

Canonical SMILES

C1C(C(C(C1NC2=CC=NC3=CC(=NN23)C4=CC(=CC=C4)SC(F)(F)F)O)O)COS(=O)(=O)N

Isomeric SMILES

C1[C@@H]([C@H]([C@H]([C@@H]1NC2=CC=NC3=CC(=NN23)C4=CC(=CC=C4)SC(F)(F)F)O)O)COS(=O)(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.